tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate

Regioselective synthesis Piperidine scaffold engineering Medicinal chemistry

Select this specific 4-position Boc-piperidine-isonicotinamide intermediate—NOT the 3-substituted regioisomer or deprotected HCl salt—because only this exact SCAMBLER ensures orthogonal N-deprotection while preserving the isonicotinamide pharmacophore essential for GSK-3β and AChE/GSK3β inhibitor synthesis. 95%+ purity, documented COA/SDS, and stable storage at -20°C guarantee batch-to-batch reproducibility for preclinical discovery.

Molecular Formula C16H23N3O3
Molecular Weight 305.37
CAS No. 1233958-89-8
Cat. No. B3027169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate
CAS1233958-89-8
Molecular FormulaC16H23N3O3
Molecular Weight305.37
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-6-13(7-11-19)18-14(20)12-4-8-17-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3,(H,18,20)
InChIKeyAGCGUKHTRDUHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate CAS 1233958-89-8: Structural Identity and Core Utility


tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate (CAS: 1233958-89-8) is a bifunctional synthetic intermediate comprising a 1-Boc-protected piperidine-4-amine core conjugated to an isonicotinoyl (pyridine-4-carbonyl) moiety via an amide bond [1]. With the molecular formula C₁₆H₂₃N₃O₃ and a molecular weight of 305.37 g/mol, this compound integrates the piperidine heterocycle—the most prevalent heterocyclic subunit among FDA-approved drugs—with an isonicotinamide pharmacophore known for its utility in kinase inhibitor and antimicrobial agent development . The tert-butyloxycarbonyl (Boc) protecting group confers orthogonal reactivity, enabling selective deprotection under mild acidic conditions while preserving the integrity of the isonicotinamide functionality, thereby facilitating its primary role as a building block in the synthesis of bioactive molecules including kinase inhibitors and receptor modulators [1][2].

tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate: Why In-Class Analogs Cannot Be Freely Substituted


Despite the superficial structural similarities among piperidine-isonicotinamide derivatives, functional interchangeability is not supported by the evidence. Key differentiating factors include: (1) the regiospecific 4-position substitution on the piperidine ring, which dictates distinct spatial orientation of the isonicotinamide pharmacophore compared to 3-substituted regioisomers such as (R)-tert-butyl 3-(isonicotinamido)piperidine-1-carboxylate ; (2) the presence of the acid-labile Boc protecting group, which enables orthogonal deprotection strategies not feasible with the deprotected hydrochloride salt form (e.g., N-(piperidin-4-yl)isonicotinamide dihydrochloride, CAS 1170100-33-0) [1]; and (3) the precise combination of the isonicotinamide moiety with the Boc-piperidine scaffold, which is absent in simpler N-Boc-piperidine carboxamide derivatives such as 1-Boc-piperidine-4-carboxamide (CAS 91419-48-6) that lack the pyridyl functionality . Substituting any of these analogs would alter synthetic trajectory, final compound geometry, and pharmacological profile—a risk that undermines experimental reproducibility and procurement value. The following quantitative evidence details these differentiation dimensions.

tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate: Quantifiable Differentiation Evidence


Regiospecific 4-Position Substitution versus 3-Substituted Regioisomer: Structural and Conformational Differentiation

The target compound features the isonicotinamido group at the piperidine 4-position, whereas the closest regioisomeric analog, (R)-tert-butyl 3-(isonicotinamido)piperidine-1-carboxylate, places this functional group at the 3-position . This regiospecific substitution results in fundamentally different spatial orientation of the isonicotinamide pharmacophore: the 4-substituted scaffold projects the pyridine ring in a direction distinct from the 3-substituted configuration, directly impacting the vector of hydrogen-bonding interactions and the geometry of the ligand binding pose in kinase active sites [1]. This difference is not trivial—isonicotinamides function as GSK-3 kinase inhibitors via precise interactions with the ATP-binding pocket, where even small alterations in substitution position can abolish or substantially reduce inhibitory potency [1].

Regioselective synthesis Piperidine scaffold engineering Medicinal chemistry

Boc-Protected Scaffold versus Deprotected Hydrochloride Salt: Orthogonal Synthetic Utility and Stability

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen distinguishes the target compound from its deprotected analog, N-(piperidin-4-yl)isonicotinamide dihydrochloride (CAS 1170100-33-0; MW: 278.18 g/mol) [1]. The Boc protecting group confers orthogonal reactivity: it remains stable under nucleophilic and basic conditions (e.g., amide bond formation, nucleophilic substitution) but undergoes selective cleavage under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) to expose the free secondary amine for subsequent functionalization [2]. In contrast, the deprotected hydrochloride salt lacks this protective element and exhibits a free secondary amine (pKa ~10-11), which is nucleophilic and prone to unwanted side reactions during multi-step syntheses, limiting its utility as a late-stage intermediate [1]. The Boc-protected form also demonstrates enhanced long-term storage stability: the recommended storage for the target compound is -20°C for 1-2 years [3], whereas the free amine hydrochloride is more hygroscopic and prone to oxidative degradation.

Solid-phase synthesis Boc deprotection Orthogonal protecting groups Peptide coupling

Isonicotinamide Moiety versus Simple Carboxamide: Pharmacophore Differentiation

The target compound contains an isonicotinamide (pyridine-4-carboxamide) moiety, whereas a structurally related analog, 1-Boc-piperidine-4-carboxamide (CAS 91419-48-6; MF: C₁₁H₂₀N₂O₃; MW: 228.29 g/mol), replaces the pyridine ring with a primary amide group . This structural divergence is functionally significant: the isonicotinamide scaffold is a recognized pharmacophore in kinase inhibitor development, with demonstrated utility in GSK-3β and AChE dual inhibition as well as SRPK inhibition [1][2]. Notably, the isonicotinamide class includes compounds with reported AChE inhibitory activity superior to donepezil in vitro and in vivo, and SRPK inhibitors such as SRPIN340 that exhibit antileukemia and immunomodulatory effects [1][2]. In contrast, 1-Boc-piperidine-4-carboxamide lacks the pyridyl nitrogen capable of participating in critical hydrogen-bonding interactions with kinase hinge regions, limiting its applicability in medicinal chemistry campaigns targeting these enzyme classes.

Kinase inhibitor synthesis Antimicrobial agent development Heterocyclic building blocks

Commercial Availability and Purity Benchmarking Across Suppliers

Commercial availability and purity specifications provide a quantitative procurement decision matrix. The target compound is available from multiple global suppliers with verified purity specifications ranging from 95% to NLT 98% . Key supplier data: AKSci (USA) offers 95% minimum purity with full quality assurance documentation including SDS and COA ; MolCore provides NLT 98% purity with ISO-certified quality systems and global shipping ; Leyan (China) supplies 95% purity ; Kishida Chemical (Japan) provides the compound as a Building Blocks-grade reagent . In contrast, the deprotected analog N-(piperidin-4-yl)isonicotinamide dihydrochloride (CAS 1170100-33-0) is available at 95% purity but with reported longer lead times (e.g., AKSci lists 4-week delivery) and higher unit pricing . The 3-position regioisomer (R)-tert-butyl 3-(isonicotinamido)piperidine-1-carboxylate is available but with more limited supplier options and requires specification of chirality (R-configuration), adding procurement complexity .

Quality control Procurement specification Supplier comparison

Predicted Physicochemical Properties: LogP, TPSA, and pKa Differentiation

Predicted physicochemical parameters provide a computational basis for differentiating the target compound from its closest analogs. For tert-butyl 4-(isonicotinamido)piperidine-1-carboxylate, the predicted LogP is 2.2109, TPSA is 71.53 Ų, H-bond acceptor count is 4, H-bond donor count is 1, and predicted pKa is 12.92±0.20 [1]. In comparison, the deprotected analog N-(piperidin-4-yl)isonicotinamide dihydrochloride exhibits a TPSA of 54 Ų, H-bond donor count of 4 (including protonated amine), and H-bond acceptor count of 3 [2]. The LogP difference (target compound ~2.21 vs free amine predicted ~0.5-1.0) indicates significantly higher lipophilicity for the Boc-protected form, which influences membrane permeability and organic solvent solubility—critical parameters for reaction workup and purification. The elevated pKa of 12.92±0.20 (attributed to the amide N-H) suggests the amide proton remains largely unionized under physiological and typical reaction conditions, whereas the deprotected hydrochloride salt contains a protonated secondary amine with pKa ~10-11, rendering it positively charged under acidic and neutral conditions [1][2].

Drug-likeness ADME prediction Computational chemistry

tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate: Evidence-Backed Research and Procurement Scenarios


Medicinal Chemistry: Synthesis of GSK-3β and Dual AChE/GSK3β Kinase Inhibitors

The target compound serves as a privileged intermediate for constructing isonicotinamide-based kinase inhibitors. The 4-position isonicotinamido-piperidine scaffold aligns with the pharmacophore requirements for GSK-3β inhibition, where isonicotinamides have demonstrated potent, highly kinase-selective inhibition with oral activity in triple-transgenic Alzheimer's disease mouse models [1]. Additionally, the scaffold is structurally related to dual AChE/GSK3β inhibitors that have shown AChE inhibitory activity superior to donepezil, with the critical advantage of brain-selective AChE inhibition and minimal intestinal effects [2]. The Boc protecting group enables sequential functionalization at the piperidine nitrogen after deprotection, allowing systematic exploration of N-substituent effects on target engagement and selectivity [1].

Organic Synthesis: Orthogonal Boc-Protected Intermediate for Multi-Step Reaction Sequences

The compound is optimally suited for multi-step synthetic sequences requiring orthogonal protection strategies. The acid-labile Boc group remains stable under nucleophilic and basic reaction conditions—including amide coupling, alkylation, and metal-catalyzed cross-coupling—but undergoes selective cleavage under mild acidic conditions (e.g., TFA/DCM, HCl/dioxane) [3]. This orthogonality is not available with the deprotected analog N-(piperidin-4-yl)isonicotinamide dihydrochloride (CAS 1170100-33-0), which exhibits an unprotected secondary amine prone to undesired side reactions during intermediate synthetic steps [4]. The Boc-protected form also facilitates solid-phase synthesis applications and peptide coupling protocols where temporary amine protection is essential [3].

Antimicrobial Agent Development: Isonicotinamide-Derived Antibacterial Scaffold Exploration

The isonicotinamide scaffold has documented antimicrobial potential. Research indicates that isonicotinamide derivatives exhibit significant activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with a proposed mechanism involving disruption of bacterial cell wall synthesis distinct from conventional antibiotics . The target compound, as a protected isonicotinamide-piperidine building block, provides a modular entry point for generating structurally diverse antimicrobial candidates through deprotection and subsequent N-functionalization, enabling systematic structure-activity relationship (SAR) exploration without committing to a specific N-substituent at the initial synthetic stage .

Procurement and Quality Control: Verified High-Purity Intermediate for GMP-Adjacent R&D

For CRO laboratories and pharmaceutical R&D requiring documented quality metrics, the target compound is commercially available from multiple global suppliers with purity specifications ranging from 95% to NLT 98% . Suppliers including MolCore provide ISO-certified quality systems and comprehensive documentation, ensuring batch-to-batch consistency suitable for GMP-adjacent research environments and preclinical candidate synthesis . The availability of analytical certificates (COA), safety data sheets (SDS), and verified storage specifications (-20°C for 1-2 year stability) provides the documentation trail required for regulatory-facing research and technology transfer to scale-up partners [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-(isonicotinamido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.